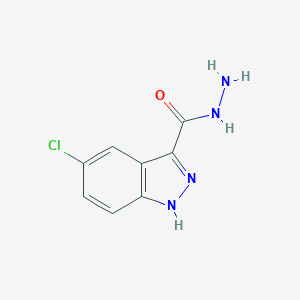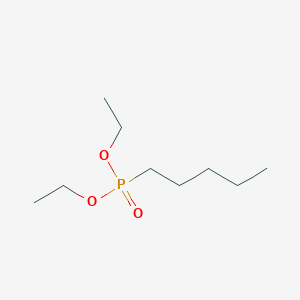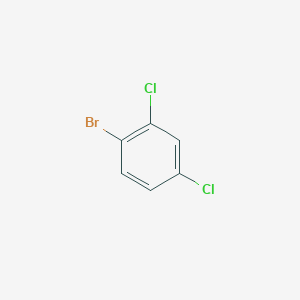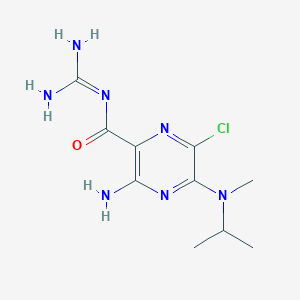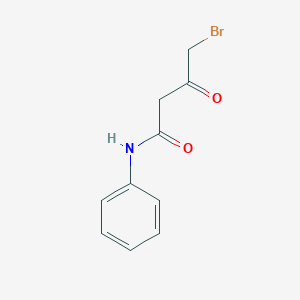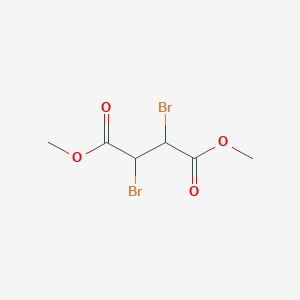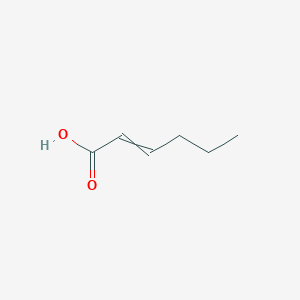
Dichlorobenzidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobenzidine (DCB) is a chemical compound that is widely used in scientific research due to its unique properties. It is a synthetic organic compound that is derived from benzidine, which is a known carcinogen. DCB is primarily used in the synthesis of dyes, pigments, and other chemicals.
Mécanisme D'action
Dichlorobenzidine is a potent mutagen and carcinogen. It exerts its toxic effects by forming DNA adducts, which can lead to mutations and cancer. Dichlorobenzidine is metabolized by enzymes in the liver and other organs, which convert it into reactive intermediates that can damage DNA. The mechanism of action of Dichlorobenzidine is complex and involves multiple pathways.
Effets Biochimiques Et Physiologiques
Dichlorobenzidine has been shown to have a range of biochemical and physiological effects. It can induce DNA damage, oxidative stress, and inflammation. Dichlorobenzidine exposure has been associated with an increased risk of bladder cancer, liver cancer, and other types of cancer. Dichlorobenzidine exposure can also cause liver damage and other organ toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlorobenzidine is a useful reagent in scientific research due to its unique properties. It is a potent mutagen and carcinogen, which makes it a valuable tool for studying DNA damage and repair. Dichlorobenzidine is also used in the synthesis of dyes, pigments, and other chemicals. However, Dichlorobenzidine is a toxic compound that requires careful handling and appropriate safety measures. Its use in lab experiments is limited by its toxicity and potential health hazards.
Orientations Futures
There are many future directions for the study of Dichlorobenzidine. One area of research is the development of safer alternatives to Dichlorobenzidine for use in the synthesis of dyes, pigments, and other chemicals. Another area of research is the study of the mechanisms of Dichlorobenzidine-induced DNA damage and repair. This could lead to the development of new therapies for cancer and other diseases. Additionally, the study of Dichlorobenzidine metabolism and toxicity could lead to the development of new biomarkers for exposure and disease risk assessment.
Méthodes De Synthèse
Dichlorobenzidine is synthesized by the reaction of benzidine with chlorine gas. The reaction takes place in the presence of a catalyst, such as iron or copper. The resulting product is a yellow crystalline solid that is soluble in organic solvents. The synthesis of Dichlorobenzidine is a complex process that requires careful handling of the reactants and the use of appropriate safety measures.
Applications De Recherche Scientifique
Dichlorobenzidine is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of dyes, pigments, and other chemicals. Dichlorobenzidine is also used as a substrate for enzymes that are involved in the metabolism of carcinogens. It is used in the detection of mutagenic compounds and in the study of DNA damage and repair.
Propriétés
Numéro CAS |
1331-47-1 |
|---|---|
Nom du produit |
Dichlorobenzidine |
Formule moléculaire |
C12H10Cl2N2 |
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
4-(4-aminophenyl)-2,3-dichloroaniline |
InChI |
InChI=1S/C12H10Cl2N2/c13-11-9(5-6-10(16)12(11)14)7-1-3-8(15)4-2-7/h1-6H,15-16H2 |
Clé InChI |
LPDSNGAFAJYVKH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2)N)Cl)Cl)N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=C(C=C2)N)Cl)Cl)N |
Autres numéros CAS |
1331-47-1 |
Synonymes |
Dichloro-(1,1'-biphenyl)-4,4'-diamine dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




